2-(3-Bromophenyl)pyrimidine chemical properties
2-(3-Bromophenyl)pyrimidine chemical properties
An In-depth Technical Guide to 2-(3-Bromophenyl)pyrimidine: Properties, Reactivity, and Applications
Authored by a Senior Application Scientist
Introduction: 2-(3-Bromophenyl)pyrimidine stands as a pivotal heterocyclic building block in the landscape of modern chemical research, particularly within drug discovery and materials science. Its architecture, featuring a π-deficient pyrimidine ring linked to a versatile bromophenyl moiety, offers a unique combination of reactivity and structural rigidity. The pyrimidine core is a well-established pharmacophore found in numerous therapeutic agents, valued for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems.[1][2][3] The presence of the bromine atom on the phenyl ring provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic construction of complex molecular libraries for screening and optimization. This guide provides an in-depth exploration of the core chemical properties, reactivity profile, and strategic applications of this valuable intermediate for researchers, scientists, and drug development professionals.
Core Physicochemical & Structural Properties
Understanding the fundamental properties of 2-(3-Bromophenyl)pyrimidine is essential for its effective handling, reaction design, and analytical characterization. The compound presents as a stable solid under standard laboratory conditions.
Structural Diagram
Caption: Structure of 2-(3-Bromophenyl)pyrimidine.
Key Property Data
The following table summarizes the essential physicochemical data for 2-(3-Bromophenyl)pyrimidine. This data is critical for calculating molar equivalents, selecting appropriate solvents, and predicting behavior in various analytical systems.
| Property | Value | Source |
| CAS Number | 885468-36-0 | [4] |
| Molecular Formula | C₁₀H₇BrN₂ | PubChem |
| Molecular Weight | 235.08 g/mol | PubChem |
| Appearance | White to Light Yellow Powder/Crystal | |
| Purity (Typical) | ≥97.0% (HPLC) |
Synthesis and Purification
While various methods exist for the synthesis of substituted pyrimidines, a common and reliable approach involves the cyclocondensation of a β-dicarbonyl compound (or equivalent) with an amidine. For 2-(3-Bromophenyl)pyrimidine, this typically involves the reaction of 3-bromobenzamidine with a propan-1,3-dione derivative.
General Synthesis Workflow
The synthesis process logically flows from starting materials to the final, purified product, with in-process controls to ensure reaction completion and purity.
Caption: Workflow for synthesis and purification.
Detailed Experimental Protocol: Cyclocondensation
This protocol provides a representative method for the synthesis of 2-(3-Bromophenyl)pyrimidine.
Objective: To synthesize 2-(3-Bromophenyl)pyrimidine via base-mediated cyclocondensation.
Materials:
-
3-Bromobenzamidine hydrochloride
-
1,1,3,3-Tetramethoxypropane (Malondialdehyde equivalent)
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromobenzamidine hydrochloride (1.0 eq) and anhydrous ethanol. Stir to dissolve.
-
Base Addition: Add sodium ethoxide (2.2 eq) to the solution. The choice of a strong base like NaOEt is crucial to first deprotonate the amidine hydrochloride salt and then to catalyze the condensation reaction.
-
Reagent Addition: Add 1,1,3,3-tetramethoxypropane (1.1 eq) dropwise to the mixture. This acetal serves as a stable precursor to malondialdehyde, which is unstable. It hydrolyzes in situ under the reaction conditions to provide the necessary 1,3-dicarbonyl moiety for cyclization.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The elevated temperature provides the necessary activation energy for both the hydrolysis of the acetal and the subsequent cyclization and dehydration steps that form the aromatic pyrimidine ring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Resuspend the residue in ethyl acetate and water.
-
Carefully neutralize the mixture with a dilute HCl solution.
-
Separate the organic layer. Wash sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-(3-Bromophenyl)pyrimidine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Chemical Reactivity and Strategic Reactions
The reactivity of 2-(3-Bromophenyl)pyrimidine is dominated by two key features: the versatile carbon-bromine bond on the phenyl ring and the electron-deficient nature of the pyrimidine ring.
Reactions at the Bromophenyl Moiety: Cross-Coupling
The C-Br bond is the primary site for synthetic elaboration, making this molecule an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of aryl, alkyl, alkynyl, and amino groups, which is a cornerstone of modern medicinal chemistry.
The Suzuki-Miyaura Coupling: A Case Study
The Suzuki-Miyaura coupling is arguably the most important reaction for this substrate, enabling the formation of C-C bonds with boronic acids or esters.[5][6][7][8]
Causality in Protocol Design:
-
Catalyst: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is standard. The phosphine ligands stabilize the Pd(0) state and are crucial for the oxidative addition step.[9]
-
Base: An inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is required. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the critical transmetalation step in the catalytic cycle.[6]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. The organic solvent solubilizes the aryl halide and catalyst, while the water solubilizes the inorganic base and boronate intermediate, creating an efficient biphasic system.
Caption: Step-by-step workflow for a typical Suzuki coupling.
Reactivity of the Pyrimidine Ring
The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[10] This has several consequences for its reactivity:
-
Resistance to Electrophilic Aromatic Substitution: The electron-poor nature of the ring makes it less susceptible to attack by electrophiles (e.g., nitration, Friedel-Crafts).
-
Facilitation of Nucleophilic Aromatic Substitution (SNA r): Positions C2, C4, and C6 are particularly electron-deficient and can undergo nucleophilic substitution if a suitable leaving group is present.[10] While the parent 2-(3-Bromophenyl)pyrimidine does not have a leaving group on the pyrimidine ring, derivatives (e.g., chloro-substituted pyrimidines) are highly reactive towards nucleophiles like amines or alkoxides.[9][11]
-
Basicity: The nitrogen lone pairs are less available for protonation compared to pyridine, making pyrimidine a weaker base.[10]
Spectroscopic Analysis
Accurate characterization is paramount for confirming the identity and purity of 2-(3-Bromophenyl)pyrimidine.
¹H NMR Spectroscopy
The proton NMR spectrum provides a distinct fingerprint. The chemical shifts are influenced by the aromatic ring currents and the electronic effects of the nitrogen and bromine atoms.
| Proton(s) (See Fig. 1) | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |
| H5 | Triplet (t) | ~7.2-7.4 | The C5-H is a unique proton on the pyrimidine ring, coupled to H4 and H6. |
| H4, H6 | Doublet (d) | ~8.8-9.0 | Protons adjacent to the ring nitrogens are significantly deshielded and shifted downfield. |
| Phenyl Protons | Multiplets (m) | ~7.4-8.6 | The four protons on the bromophenyl ring will appear as a complex series of multiplets in the aromatic region. The proton ortho to the bromine (C2'-H) and the proton between the two substituents (C2-H) will likely be the most downfield. |
Note: Predicted values. Actual shifts can vary based on solvent and instrument.[12][13][14]
¹³C NMR Spectroscopy
| Carbon(s) (See Fig. 1) | Approx. Chemical Shift (δ, ppm) | Rationale |
| C5 | ~120-125 | The C5 carbon is the most electron-rich carbon on the pyrimidine ring. |
| C4, C6 | ~157-160 | Carbons adjacent to the ring nitrogens are significantly deshielded. |
| C2 | ~163-165 | The carbon situated between two nitrogen atoms is the most electron-deficient and furthest downfield. |
| C-Br (C3') | ~122-125 | The carbon directly attached to bromine shows a characteristic shift. |
| Phenyl Carbons | ~125-138 | The remaining phenyl carbons appear in the typical aromatic region. |
Mass Spectrometry (MS)
In mass spectrometry (EI or ESI), 2-(3-Bromophenyl)pyrimidine will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ or [M+H]⁺ due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 m/z units, which is a definitive indicator of a monobrominated compound.
Applications in Research and Development
The utility of 2-(3-Bromophenyl)pyrimidine is primarily as an intermediate for building more complex molecules with desired biological or material properties.
Drug Discovery
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of approved drugs.[1][2][15]
-
Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyrimidine core to bind to the ATP-binding site of protein kinases. The 2-aminopyrimidine substructure is particularly common. 2-(3-Bromophenyl)pyrimidine can be readily converted via Buchwald-Hartwig amination or other coupling reactions to generate libraries of potential kinase inhibitors for oncology and inflammatory diseases.[16][17]
-
Receptor Antagonists: The rigid aromatic structure is suitable for designing antagonists for various cell surface receptors.[16] The ability to diversify the molecule via Suzuki coupling allows for fine-tuning of steric and electronic properties to optimize binding affinity and selectivity.
Materials Science
-
Organic Electronics: Phenyl- and bipyridyl-pyrimidine structures can be incorporated into organic light-emitting diodes (OLEDs) or other organic electronic materials.[18] The pyrimidine unit can function as an electron-transporting moiety. The synthetic versatility of 2-(3-Bromophenyl)pyrimidine allows for the attachment of other functional groups to tune the electronic and photophysical properties of the final material.
Safety and Handling
-
GHS Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[19]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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- Gangjee, A., et al. (2012). N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors: design, synthesis, and in vivo evaluation. Bioorganic & Medicinal Chemistry, 20(7), 2345-2357.
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H.NMR-Spectrum of Compound{2}. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Pyrimidine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved January 12, 2026, from [Link]
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- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023).
- Baxendale, I. R., et al. (2005). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(21), 5178.
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. Retrieved January 12, 2026, from [Link]
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¹H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]
- K₂S₂O₈-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. (2023). The Journal of Organic Chemistry, 88(14), 9854-9865.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(10), 1951-1965.
- Synthesis and Crystal Structure of 4-[5-(2-Bromophenyl)-1,3,4-Thiadiazol-2-Ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine. (2014).
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908.
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NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 10). [Video]. YouTube. Retrieved January 12, 2026, from [Link]
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